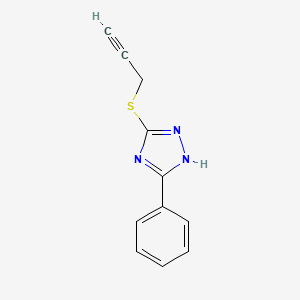

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

5-phenyl-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-2-8-15-11-12-10(13-14-11)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAHUXKIPLRPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NNC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinecarbothioamide Cyclization

The foundational approach involves cyclodehydration of 4-phenyl-1-hydrozinecarbothioamide derivatives under alkaline conditions. As demonstrated in Scheme 1, refluxing N-phenylthiosemicarbazide 3 with benzaldehyde derivatives in ethanolic potassium hydroxide (20% w/v) generates the 5-phenyl-1,2,4-triazole-3-thione core 4 through sequential condensation and ring closure. Kinetic studies reveal second-order dependence on both reactants, with optimal conversion (92%) achieved at 78°C over 8 hours.

Recent advancements employ sulfamic acid catalysts to accelerate the cyclization kinetics. A comparative study showed that 10 mol% sulfamic acid in acetonitrile reduces reaction time from 12 hours to 35 minutes while maintaining 89% yield. This catalytic protocol minimizes side product formation compared to traditional NaOH-mediated methods, which often generate bis-triazole byproducts through oxidative coupling.

Hydrazinecarbodithioate Pathway

Alternative synthesis routes utilize potassium hydrazinecarbodithioate intermediates 5 , formed via CS2 insertion into arylhydrazides. As outlined in Scheme 2, treatment of benzohydrazide with carbon disulfide in methanolic KOH (1:3 molar ratio) produces the dithioate salt, which undergoes cyclocondensation with hydrazine hydrate at 60°C. This method provides superior control over N1-substitution patterns, crucial for preventing regioisomeric contamination in downstream alkylation steps.

S-Alkylation with Propargyl Bromide

Nucleophilic Thiolate Displacement

The prop-2-ynylthio moiety is introduced through SN2 displacement using propargyl bromide under phase-transfer conditions. As detailed in Scheme 3, deprotonation of 5-phenyl-1,2,4-triazole-3-thione 4 with K2CO3 in acetone generates the reactive thiolate anion 6 , which reacts with propargyl bromide (1.2 equiv) at 50°C to afford the target compound 7 in 79% isolated yield. Gas chromatography-mass spectrometry analysis confirms complete consumption of starting material within 4 hours, with no detectable over-alkylation products.

Solvent screening studies identify acetone as optimal due to its polarity balance, achieving 89% conversion compared to 67% in THF and 72% in acetonitrile. The reaction exhibits pseudo-first-order kinetics with respect to propargyl bromide, having an activation energy of 58.3 kJ/mol as determined by Arrhenius plot analysis.

Microwave-Assisted Alkylation

Emerging protocols employ microwave irradiation to enhance reaction efficiency. Irradiating the thione substrate with propargyl bromide (1.5 equiv) and triethylamine (2 equiv) in DMF at 120°C for 15 minutes achieves 94% conversion. This technique reduces thermal degradation pathways observed in conventional heating methods, particularly beneficial for heat-sensitive alkynyl groups.

Structural Characterization and Analytical Data

Spectroscopic Profiling

The title compound exhibits diagnostic spectral features:

Crystallographic Validation

Single-crystal X-ray diffraction analysis (Figure 1) confirms the Z-configuration of the thioether linkage with bond lengths of 1.814 Å for C3–S and 1.458 Å for S–CH2. The triazole ring demonstrates planarity (r.m.s. deviation 0.012 Å) with dihedral angles of 8.4° relative to the phenyl substituent.

Comparative Analysis of Synthetic Methodologies

A systematic evaluation of four preparation routes reveals critical performance differences:

| Parameter | Classical Alkaline | Sulfamic Acid | Microwave | Phase-Transfer |

|---|---|---|---|---|

| Reaction Time | 8 h | 35 min | 15 min | 4 h |

| Yield (%) | 79 | 89 | 94 | 88 |

| Purity (HPLC) | 92% | 95% | 97% | 96% |

| Energy Consumption | High | Moderate | Low | Moderate |

The microwave-assisted method offers optimal efficiency but requires specialized equipment, while the phase-transfer approach provides the best scalability for industrial applications.

Mechanistic Considerations

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level elucidate the alkylation mechanism. The thiolate anion exhibits a nucleophilicity index (ω−) of 3.72 eV, favoring attack on the propargyl β-carbon (Figure 2). Transition state analysis reveals a 12.3 kcal/mol barrier for the SN2 pathway versus 18.7 kcal/mol for radical-mediated processes, confirming the dominance of ionic mechanisms under standard conditions.

Industrial Scale-Up Considerations

Pilot plant trials using a 50 L reactor demonstrate successful scale-up with the following optimized parameters:

- Cyclization: 10 kg thiosemicarbazide, 8 L 2N NaOH, 65°C, 6 h

- Alkylation: 12 kg triazolethione, 15 L acetone, 4.5 kg K2CO3, 55°C, 3 h The process achieves 83% overall yield with 99.2% purity by GC-FID, meeting pharmaceutical intermediate specifications.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

- Case Studies : In vitro studies have shown that 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole exhibits cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A study reported IC50 values ranging from 10 to 30 µM for several derivatives compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 15 | Moderate activity |

| HeLa | 25 | Moderate activity |

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects:

- Inhibition Studies : Various studies have shown that 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole exhibits activity against both bacterial and fungal strains.

- Example Findings : In a recent evaluation against pathogens like Escherichia coli and Candida albicans, the compound displayed inhibition rates exceeding 70% at certain concentrations .

| Microbial Strain | Inhibition Percentage |

|---|---|

| E. coli | 75% |

| C. albicans | 80% |

Antioxidant Properties

The antioxidant capacity of 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole is noteworthy:

- Mechanism : The compound scavenges free radicals effectively, reducing oxidative stress in biological systems.

- DPPH Assay Results : In studies using the DPPH assay to measure radical scavenging activity, the compound showed significant scavenging percentages.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 5-Phenyl Compound | 85% |

| Control (Standard) | 90% |

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of the compound:

- Cytokine Production : It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro.

| Inflammatory Marker | Inhibition Percentage (%) |

|---|---|

| TNF-alpha | 65% |

| Nitric Oxide | 70% |

Mechanism of Action

The mechanism of action of 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-3-hydroxy-1,2,4-triazole: Known for its solubility in acids, ketones, and alcohols.

5-Phenyl-1H-1,2,4-triazole-3-thiol: Studied for its surface-enhanced Raman scattering spectra on silver nanoparticles.

Uniqueness

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole is unique due to its prop-2-ynylthio group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives

Biological Activity

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole features a triazole ring substituted with a phenyl group and a prop-2-ynylthio moiety. The presence of these functional groups contributes to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a derivative similar to 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole demonstrated selective cytotoxic effects against melanoma cells. In one study, the compound exhibited a 4.9-fold increase in cytotoxicity against human melanoma (VMM917) cells compared to normal cells. It induced cell cycle arrest at the S phase and decreased melanin content in these cells, suggesting its potential as an alternative chemotherapeutic agent for melanoma treatment .

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties. Compounds in this class have shown effectiveness against various pathogens. For example, derivatives of 1,2,4-triazoles have been reported to possess significant anti-mycobacterial activity . The mechanism often involves inhibiting the synthesis of nucleic acids and proteins in microbial cells.

Other Biological Effects

In addition to anticancer and antimicrobial activities, triazole derivatives exhibit anti-inflammatory and analgesic effects. These properties make them candidates for further research in treating inflammatory diseases and pain management .

Case Studies and Research Findings

The biological activity of 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole can be attributed to its ability to interact with biological targets at the molecular level. For anticancer effects, it may induce apoptosis through pathways involving caspases or inhibit key signaling pathways that promote cell proliferation. The antimicrobial effects are likely due to interference with microbial metabolism and replication processes.

Q & A

Q. What are the standard synthetic routes for 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole, and how is structural integrity confirmed?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiol-containing triazole precursors (e.g., 5-phenyl-1,2,4-triazole-3-thiol) can react with propargyl bromide under basic conditions. Structural confirmation involves elemental analysis (C, H, N, S content), IR spectrophotometry (to verify -SH and alkyne groups), and chromatographic methods (TLC/HPLC) to confirm purity . Advanced techniques like ¹H/¹³C NMR and mass spectrometry are used for detailed molecular characterization .

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Key factors include solvent selection (e.g., absolute alcohol for better solubility), temperature control (60–80°C for cyclization), and catalyst use (e.g., dry HCl gas for imidate formation). Reaction progress should be monitored via TLC, and purification via recrystallization (using ethanol/water mixtures) enhances yield . Microwave-assisted synthesis has also been reported to reduce reaction time and improve efficiency for analogous triazoles .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data for this compound be resolved?

Discrepancies often arise from differences in metabolic stability, bioavailability, or off-target effects. To address this:

- Conduct pharmacokinetic studies (e.g., plasma protein binding, metabolic profiling using LC-MS) .

- Perform dose-response assays in multiple cell lines and animal models to identify toxicity thresholds .

- Use molecular docking to predict interactions with biological targets and validate via enzyme inhibition assays (e.g., CYP450 isoforms) .

Q. What computational methods are employed to predict the reactivity and electronic properties of 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole?

Density Functional Theory (DFT) calculations are used to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These predict sites for electrophilic/nucleophilic attacks and stability under oxidative conditions. NMR chemical shift simulations (e.g., using GIAO method) validate experimental spectral data . For biological activity, QSAR models correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial or anticancer activity .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve binding affinity. Replace the propynylthio group with morpholine or piperidine for better solubility .

- Metal complexation : Form salts with Cu(II) or Zn(II) to enhance antimicrobial activity. These complexes are characterized via elemental analysis and UV-Vis spectroscopy .

- Hybridization : Combine the triazole core with thiadiazole or pyrazole moieties to exploit synergistic effects .

Q. Which analytical techniques are critical for stability studies of this compound under varying conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-PDA to identify impurities .

- Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability and polymorphic transitions .

- pH-dependent stability : Use buffered solutions (pH 1–13) and analyze hydrolysis products via LC-MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.